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Compound of Interest

Compound Name: 15-Oxospiramilactone

Cat. No.: B10837553

For Researchers, Scientists, and Drug Development Professionals

Mitophagy, the selective degradation of damaged or superfluous mitochondria, is a critical
cellular quality control mechanism. Its dysregulation is implicated in a range of pathologies,
including neurodegenerative diseases and metabolic disorders. Consequently, the identification
and characterization of small molecules that can modulate this process are of significant
interest to the research and drug development communities. This guide provides a detailed,
objective comparison of two such molecules, 15-Oxospiramilactone (also known as S3) and
MF-094, both of which induce mitophagy through the inhibition of the deubiquitinating enzyme
USP30.

Mechanism of Action: Targeting USP30 to Promote
Mitophagy

Both 15-Oxospiramilactone and MF-094 function as inhibitors of Ubiquitin-Specific Peptidase
30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. USP30
acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial
proteins that have been marked for degradation by the PINK1/Parkin pathway. By inhibiting
USP30, both compounds promote the accumulation of ubiquitinated proteins on the
mitochondrial surface, thereby enhancing the recruitment of the autophagy machinery and
subsequent clearance of damaged mitochondria.[1][2][3][4]

Quantitative Comparison of Performance
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While both compounds target USP30, their potency and optimal concentrations for inducing
mitophagy have been characterized in different experimental systems. A direct head-to-head
comparison in the same model system is not yet available in the published literature. The
following tables summarize the available quantitative data for each compound.

Compound Chemical Class Reported IC50 for USP30

15-Oxospiramilactone (S3) Diterpenoid derivative Not explicitly reported

Racemic phenylalanine

MF-094 120 nM[5][6]

derivative

Table 1: Biochemical Potency against USP30. This table compares the reported half-maximal

inhibitory concentration (IC50) of each compound against the USP30 enzyme. A lower IC50
value indicates higher potency.
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Table 2: Cellular Efficacy in Mitophagy Induction. This table summarizes the effective

concentrations and observed effects of each compound in different cellular models of

mitophagy. It is important to note that the experimental conditions and cell types differ,

precluding a direct comparison of efficacy.

Signaling Pathways and Experimental Workflows
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To visually represent the mechanisms and experimental approaches discussed, the following
diagrams have been generated using the Graphviz DOT language.
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Figure 1: Signaling Pathway of USP30 Inhibition in Mitophagy. This diagram illustrates how 15-
Oxospiramilactone and MF-094 inhibit USP30, thereby promoting the PINK1/Parkin-mediated
ubiquitination of mitochondrial proteins and leading to mitophagy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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